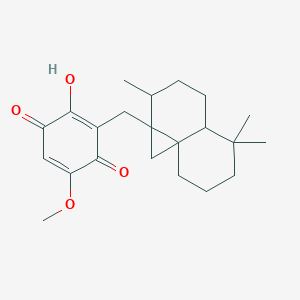
Dictyoceratidaquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyoceratidaquinone is a natural product that is isolated from marine sponges. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Dictyoceratidaquinone has been the subject of many scientific studies, and its potential applications in medicine and other fields have been explored extensively.
Mecanismo De Acción
The mechanism of action of dictyoceratidaquinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This could explain its anti-cancer properties, as well as its ability to inhibit the growth of other types of cells.
Efectos Bioquímicos Y Fisiológicos
Dictyoceratidaquinone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the activity of certain proteins, such as NF-κB, which is involved in inflammation. Additionally, it has been found to have anti-microbial properties, which could make it useful in the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dictyoceratidaquinone in laboratory experiments is that it is a natural product, which makes it a valuable tool for studying the effects of natural compounds on biological systems. Additionally, it has been found to exhibit a wide range of biological activities, which makes it useful for studying various aspects of cell biology and biochemistry. However, one limitation of using dictyoceratidaquinone in laboratory experiments is that it is difficult to synthesize, which makes it a rare and expensive compound.
Direcciones Futuras
There are many potential future directions for research on dictyoceratidaquinone. One area of focus could be on its anti-cancer properties, and how it could be used in the development of new cancer therapies. Additionally, research could be conducted on its anti-inflammatory and anti-microbial properties, and how it could be used in the treatment of various diseases. Finally, research could be conducted on the synthesis of dictyoceratidaquinone, and how it could be made more efficient and cost-effective.
Aplicaciones Científicas De Investigación
Dictyoceratidaquinone has been the subject of many scientific studies due to its potential applications in medicine and other fields. It has been found to exhibit anti-cancer properties, and research has shown that it can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, which could make it useful in the treatment of various diseases.
Propiedades
Número CAS |
127506-68-7 |
|---|---|
Nombre del producto |
Dictyoceratidaquinone |
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-17-20(2,3)8-5-9-21(17)12-22(13,21)11-14-18(24)15(23)10-16(26-4)19(14)25/h10,13,17,24H,5-9,11-12H2,1-4H3 |
Clave InChI |
IISFNRDKMHZXTR-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
SMILES canónico |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
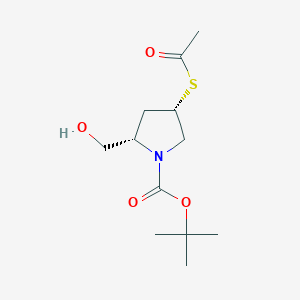
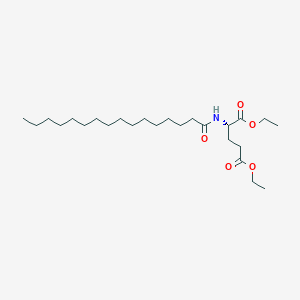
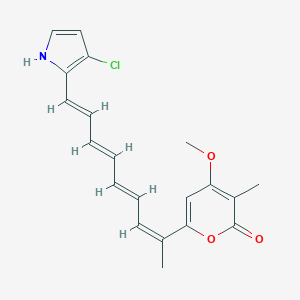
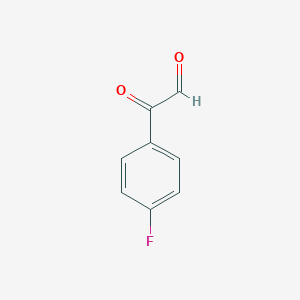
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
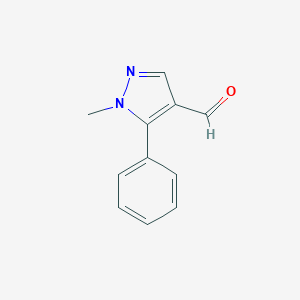
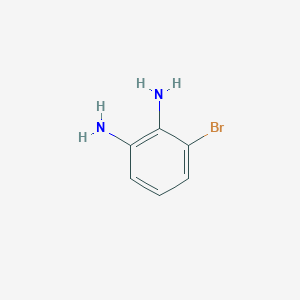
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
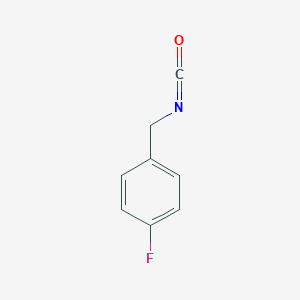
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
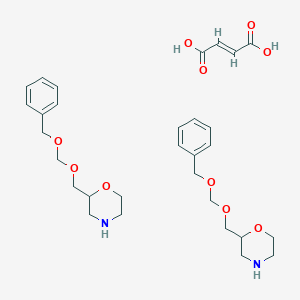
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)